Cas no 2742623-21-6 ((3S)-3-(methylamino)-4-phenylbutanoic acid hydrochloride)

(3S)-3-(methylamino)-4-phenylbutanoic acid hydrochloride 化学的及び物理的性質
名前と識別子
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- 2742623-21-6
- EN300-36600510
- (3S)-3-(methylamino)-4-phenylbutanoic acid hydrochloride
-
- インチ: 1S/C11H15NO2.ClH/c1-12-10(8-11(13)14)7-9-5-3-2-4-6-9;/h2-6,10,12H,7-8H2,1H3,(H,13,14);1H/t10-;/m0./s1
- InChIKey: LQJRBVUZUZRURL-PPHPATTJSA-N
- ほほえんだ: Cl.OC(C[C@H](CC1C=CC=CC=1)NC)=O
計算された属性
- せいみつぶんしりょう: 229.0869564g/mol
- どういたいしつりょう: 229.0869564g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 3
- 重原子数: 15
- 回転可能化学結合数: 5
- 複雑さ: 176
- 共有結合ユニット数: 2
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 49.3Ų
(3S)-3-(methylamino)-4-phenylbutanoic acid hydrochloride 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-36600510-0.1g |
(3S)-3-(methylamino)-4-phenylbutanoic acid hydrochloride |
2742623-21-6 | 95.0% | 0.1g |
$337.0 | 2025-03-18 | |
Enamine | EN300-36600510-5.0g |
(3S)-3-(methylamino)-4-phenylbutanoic acid hydrochloride |
2742623-21-6 | 95.0% | 5.0g |
$2816.0 | 2025-03-18 | |
Aaron | AR028RX4-2.5g |
(3S)-3-(methylamino)-4-phenylbutanoicacidhydrochloride |
2742623-21-6 | 95% | 2.5g |
$2642.00 | 2025-02-16 | |
1PlusChem | 1P028ROS-100mg |
(3S)-3-(methylamino)-4-phenylbutanoicacidhydrochloride |
2742623-21-6 | 95% | 100mg |
$479.00 | 2024-05-07 | |
Enamine | EN300-36600510-2.5g |
(3S)-3-(methylamino)-4-phenylbutanoic acid hydrochloride |
2742623-21-6 | 95.0% | 2.5g |
$1903.0 | 2025-03-18 | |
Enamine | EN300-36600510-0.5g |
(3S)-3-(methylamino)-4-phenylbutanoic acid hydrochloride |
2742623-21-6 | 95.0% | 0.5g |
$758.0 | 2025-03-18 | |
Enamine | EN300-36600510-1.0g |
(3S)-3-(methylamino)-4-phenylbutanoic acid hydrochloride |
2742623-21-6 | 95.0% | 1.0g |
$971.0 | 2025-03-18 | |
Aaron | AR028RX4-500mg |
(3S)-3-(methylamino)-4-phenylbutanoicacidhydrochloride |
2742623-21-6 | 95% | 500mg |
$1068.00 | 2025-02-16 | |
1PlusChem | 1P028ROS-1g |
(3S)-3-(methylamino)-4-phenylbutanoicacidhydrochloride |
2742623-21-6 | 95% | 1g |
$1262.00 | 2024-05-07 | |
1PlusChem | 1P028ROS-5g |
(3S)-3-(methylamino)-4-phenylbutanoicacidhydrochloride |
2742623-21-6 | 95% | 5g |
$3543.00 | 2024-05-07 |
(3S)-3-(methylamino)-4-phenylbutanoic acid hydrochloride 関連文献
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(3S)-3-(methylamino)-4-phenylbutanoic acid hydrochlorideに関する追加情報
Introduction to (3S)-3-(methylamino)-4-phenylbutanoic acid hydrochloride (CAS No. 2742623-21-6)
(3S)-3-(methylamino)-4-phenylbutanoic acid hydrochloride, identified by the CAS number 2742623-21-6, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical research and development. This compound belongs to the class of amino acids derivatives, featuring a chiral center at the third carbon atom, which makes it a valuable candidate for studying stereoselective synthesis and pharmacological properties.
The hydrochloride salt form of this compound enhances its solubility in aqueous solutions, making it more suitable for various biological assays and drug formulation processes. The presence of both a methylamino group and a phenyl group in its molecular structure contributes to its unique chemical and biological properties, which are being extensively explored in contemporary research.
Recent studies have highlighted the potential of (3S)-3-(methylamino)-4-phenylbutanoic acid hydrochloride in the development of novel therapeutic agents. Its structural features suggest that it may interact with specific biological targets, making it a promising candidate for further investigation in drug discovery. For instance, researchers have been exploring its potential role in modulating enzyme activities and signaling pathways that are associated with various diseases.
In particular, the chiral nature of this compound has opened up new avenues for studying enantioselective pharmacology. Enantiomers, which are mirror-image isomers of each other, often exhibit different pharmacological effects. By focusing on the (3S) enantiomer, scientists aim to develop drugs that are more selective and have fewer side effects. This approach aligns with the growing trend in pharmaceutical research towards developing targeted therapies that maximize efficacy while minimizing adverse reactions.
The phenyl group in the molecular structure of (3S)-3-(methylamino)-4-phenylbutanoic acid hydrochloride also plays a crucial role in its chemical behavior. Phenyl-containing compounds are known for their diverse biological activities, including anti-inflammatory, analgesic, and neuroprotective effects. The combination of these features makes this compound an intriguing subject for further research in medicinal chemistry.
Current research is particularly focused on understanding how this compound interacts with biological systems at the molecular level. Advanced spectroscopic techniques and computational methods are being employed to elucidate its binding mechanisms with target proteins and enzymes. These studies aim to provide insights into how this compound can be optimized for therapeutic applications.
One area of interest is the potential use of (3S)-3-(methylamino)-4-phenylbutanoic acid hydrochloride in treating neurological disorders. Preliminary studies suggest that it may have neuroprotective properties by modulating neurotransmitter systems and reducing oxidative stress. These findings are particularly exciting given the increasing prevalence of neurodegenerative diseases worldwide.
Another promising application is in the field of anti-cancer research. The unique structural features of this compound make it a candidate for inhibiting key enzymes involved in cancer cell proliferation and survival. By targeting these pathways, researchers hope to develop new anti-cancer agents that are more effective and have fewer toxic side effects compared to existing treatments.
The synthesis of (3S)-3-(methylamino)-4-phenylbutanoic acid hydrochloride is another area where significant progress has been made. Researchers have developed efficient synthetic routes that allow for high yields and enantioselectivity. These advancements are crucial for scaling up production and making this compound more accessible for further research and development.
In conclusion, (3S)-3-(methylamino)-4-phenylbutanoic acid hydrochloride (CAS No. 2742623-21-6) is a multifaceted compound with significant potential in pharmaceutical applications. Its unique structural features, combined with recent advances in synthetic chemistry and biopharmaceutical research, make it a valuable tool for developing new therapeutic agents. As research continues to uncover its full potential, this compound is poised to play a crucial role in addressing some of the most challenging health issues faced today.
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